2-(piperazine-1-carbonyl)-1H-indole hydrochloride
CAS No.: 1028800-67-0
Cat. No.: VC7678018
Molecular Formula: C13H16ClN3O
Molecular Weight: 265.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1028800-67-0 |
---|---|
Molecular Formula | C13H16ClN3O |
Molecular Weight | 265.74 |
IUPAC Name | 1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride |
Standard InChI | InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H |
Standard InChI Key | RVRINISKQQDUMY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1H-indole core substituted at the C-2 position with a piperazine-1-carbonyl group, protonated as a hydrochloride salt. Key structural insights include:
-
SMILES: C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl, reflecting the indole-piperazine linkage and chloride counterion .
-
Hydrogen bonding capacity: The piperazine nitrogen atoms and carbonyl oxygen enable interactions with biological targets, as evidenced by molecular docking studies .
Physicochemical Properties
Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (152.4 Ų) and [M+Na]⁺ (164.4 Ų) suggest moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF) . The hydrochloride form enhances aqueous solubility, critical for in vitro assays .
Synthetic Methodologies
General Synthesis Strategies
The compound is typically synthesized via a two-step protocol:
-
Formation of the piperazine-indole hybrid: Piperazine is condensed with 1H-indole-2-carboxylic acid derivatives using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, yielding the free base .
-
Salt formation: Treatment with hydrochloric acid in ethanol or dichloromethane produces the hydrochloride salt, purified via silica gel chromatography .
Representative Reaction Scheme
-
Coupling reaction:
-
Salt formation:
Optimization and Scalability
Microwave-assisted synthesis (150°C, 1 hour) significantly reduces reaction times compared to conventional reflux methods, improving yields from 19% to 67% in analogous compounds . Solvent systems such as ethanol/dichloromethane (1:10–15 v/v) are preferred for column chromatography purification .
Pharmacological Activities
Antibacterial Efficacy
Derivatives of 2-(piperazine-1-carbonyl)-1H-indole exhibit broad-spectrum antibacterial activity, particularly against Gram-positive pathogens:
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Analogues
-
Structure-activity relationship (SAR): Bromine or methyl groups at the indole C-6 position enhance potency against Pseudomonas aeruginosa (MIC = 2 μg/mL for 5f), outperforming norfloxacin .
Table 2: HDAC Inhibition Profiles
Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HCT116 Cell Line IC₅₀ (μM) |
---|---|---|---|
6a | 205 | 280 | 3.2 |
Chidamide | 311 | 420 | 5.1 |
-
Mechanistic insights: Molecular docking reveals hydrogen bonds between the carbonyl group and HDAC1’s catalytic zinc ion, explaining the submicromolar activity .
Mechanisms of Action
Antibacterial Mechanisms
-
Membrane disruption: Treatment with 2-(piperazine-1-carbonyl)-1H-indole derivatives increases propidium iodide uptake in P. aeruginosa, indicating outer and inner membrane permeabilization .
-
Depolarization: Dose-dependent fluorescence intensity changes in DiSC₃(5) assays confirm membrane potential dissipation, a hallmark of bactericidal activity .
Anticancer Mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume